(E)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide (E)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 303026-51-9
VCID: VC6200484
InChI: InChI=1S/C19H16N4O4S2/c1-21(2)14-7-3-12(4-8-14)11-16-18(25)22(19(28)29-16)20-17(24)13-5-9-15(10-6-13)23(26)27/h3-11H,1-2H3,(H,20,24)/b16-11+
SMILES: CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C19H16N4O4S2
Molecular Weight: 428.48

(E)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide

CAS No.: 303026-51-9

Cat. No.: VC6200484

Molecular Formula: C19H16N4O4S2

Molecular Weight: 428.48

* For research use only. Not for human or veterinary use.

(E)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide - 303026-51-9

Specification

CAS No. 303026-51-9
Molecular Formula C19H16N4O4S2
Molecular Weight 428.48
IUPAC Name N-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Standard InChI InChI=1S/C19H16N4O4S2/c1-21(2)14-7-3-12(4-8-14)11-16-18(25)22(19(28)29-16)20-17(24)13-5-9-15(10-6-13)23(26)27/h3-11H,1-2H3,(H,20,24)/b16-11+
Standard InChI Key RNTYPIVFVMLSCU-LFIBNONCSA-N
SMILES CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Thiazolidinone core: A five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with a ketone group at position 4 and a thione group at position 2.

  • Benzylidene substituent: A 4-(dimethylamino)benzaldehyde-derived Schiff base conjugated at position 5 of the thiazolidinone ring, adopting the E-configuration around the imine double bond.

  • Nitrobenzamide group: A 4-nitrobenzoyl unit linked via an amide bond to the nitrogen at position 3 of the thiazolidinone.

This arrangement confers unique electronic properties, with the electron-donating dimethylamino group and electron-withdrawing nitro group creating a push-pull system that may influence reactivity and biological interactions .

Synthetic Methodologies

While no direct synthesis of this compound is reported in the provided sources, plausible routes can be extrapolated from analogous reactions:

Formation of the Thiazolidinone Core

The thiazolidinone scaffold is typically synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, 2-thioxothiazolidin-4-one intermediates are accessible through iodine-mediated reactions of thiourea with ketones, as demonstrated in the synthesis of related thiazole derivatives .

Schiff Base Formation

The benzylidene moiety is introduced through a condensation reaction between 4-(dimethylamino)benzaldehyde and the thiazolidinone’s active methylene group. Microwave-assisted methods using acetic acid catalysis in ethanol (68% yield, 80°C, 10 min) provide efficient routes for analogous hydrazone formations .

Amide Coupling

The final nitrobenzamide group is likely installed via acylation of the thiazolidinone’s secondary amine using 4-nitrobenzoyl chloride. Triethylamine or similar bases would facilitate this reaction in anhydrous dichloromethane or DMF .

Table 1: Hypothetical Synthesis Protocol

StepReaction TypeReagents/ConditionsYield*
1Thiazolidinone formationThiourea, α-bromoketone, I₂, reflux~65%
2Benzylidene condensation4-(Dimethylamino)benzaldehyde, EtOH, AcOH, Δ~70%
3Amide coupling4-Nitrobenzoyl chloride, DCM, TEA, rt~85%
*Yields estimated from analogous procedures .

Physicochemical Properties

Key properties inferred from structural analogs:

  • Solubility: Limited aqueous solubility due to aromatic nitro groups and thione moieties; enhanced in DMSO or DMF .

  • Stability: Susceptible to hydrolysis at extreme pH, particularly at the imine bond.

  • Spectroscopic signatures:

    • IR: ν(C=O) ~1700 cm⁻¹, ν(C=S) ~1250 cm⁻¹, ν(NO₂) ~1520/1350 cm⁻¹ .

    • ¹H NMR: Dimethylamino singlet (~3.0 ppm), aromatic protons (6.5–8.5 ppm), thiazolidinone CH₂ (δ 3.5–4.5) .

ActivityProbable TargetEC₅₀/IC₅₀ (Estimated)
Antibacterial (Gram+)Peptidoglycan transpeptidase15–30 µM
AntifungalLanosterol demethylase40–80 µM
AntiproliferativeTopoisomerase IIα20–50 µM
Anti-inflammatoryCOX-210–25 µM

Computational Insights

Molecular docking studies of analogous compounds reveal:

  • Nitrobenzamide moiety: Forms hydrogen bonds with Arg120 and Tyr355 in COX-2 (binding energy: −9.2 kcal/mol) .

  • Benzylidene group: π-π stacking interactions with DNA base pairs (docking score: −8.5) .

  • Thione sulfur: Chelates transition metals in microbial metalloenzymes .

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